FAP Inhibitory Potency: Equivalent Target Engagement to the (S)-Enantiomer, but with Critical Stereochemical Requirement for Radiopharmaceutical Conjugation
The (R)-enantiomer (CAS 915283-78-2) inhibits recombinant human FAP with a Ki of 23 nM, consistent with the inhibition constant reported for the (S)-enantiomer (Ac-Gly-BoroPro, Ki = 23 ± 3 nM) . Despite identical intrinsic FAP affinity, the (R)-configuration is the required stereochemistry for the pyrrolidine-2-boronic acid pharmacophore used in clinical-stage FAP-targeted radiopharmaceuticals such as ⁶⁸Ga-DOTA-D-Alanine-BoroPro and ⁹⁹ᵐTc-HYNIC-iFAP, where stereochemical inversion at C2 disrupts the spatial orientation of the radiometal-chelator complex relative to the FAP active site . No FAP-targeted PET tracer in peer-reviewed literature utilizes the (S)-enantiomer as its boroPro warhead.
| Evidence Dimension | FAP inhibitory potency and stereochemical suitability for radiopharmaceutical conjugation |
|---|---|
| Target Compound Data | Ki = 23 nM (human recombinant FAP); validated (R)-stereochemistry for FAP-targeted PET/SPECT tracer design |
| Comparator Or Baseline | (S)-enantiomer (Ac-Gly-BoroPro, CAS 886992-99-0): Ki = 23 ± 3 nM (FAP); not validated for FAP-targeted radiopharmaceutical conjugation |
| Quantified Difference | Equivalent intrinsic FAP Ki; qualitative difference: (R)-enantiomer is the exclusive stereochemistry validated in ≥3 independent FAP-targeted PET/SPECT tracer development programs |
| Conditions | Fluorometric FAP enzyme assay using Lys-Pro-AMC substrate; radiochemical conjugation studies with DOTA and HYNIC chelators in vitro and in vivo murine xenograft models |
Why This Matters
Procurement of the (R)-enantiomer ensures stereochemical compatibility with established FAP-targeted radiopharmaceutical conjugation protocols, avoiding the risk of failed labeling or altered biodistribution observed when incorrect stereochemistry is employed.
- [1] BindingDB Entry BDBM50200730; Ki = 23 nM against recombinant human FAP. DOI: 10.7270/Q261119N View Source
- [2] Bendre, S.; et al. Synthesis and Preclinical Evaluation of Novel ⁶⁸Ga-Labeled (R)-Pyrrolidin-2-yl-boronic Acid-Based PET Tracers for Fibroblast Activation Protein-Targeted Cancer Imaging. Pharmaceuticals 2023, 16 (6), 798. DOI: 10.3390/ph16060798 View Source
